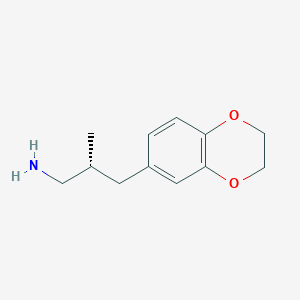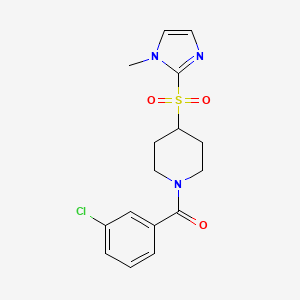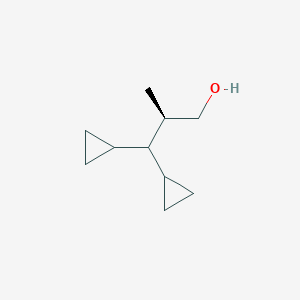
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol, also known as DCP-LA, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol is not fully understood. However, it has been proposed that (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and chemokines. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are involved in the detoxification of reactive oxygen species (ROS). Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are involved in the inflammatory response. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in lab experiments is its potential neuroprotective and anti-inflammatory effects. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in lab experiments is its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future studies could investigate the potential anti-cancer activity of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in various cancer cell lines and animal models. Finally, further research is needed to optimize the synthesis method of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol to improve its solubility and bioavailability.
Synthesis Methods
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopropylmethyl Grignard reagent with 2-methyl-2-oxazoline, followed by hydrolysis and reduction. The final product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been studied for its potential applications in various scientific fields, including neuroprotection, anti-inflammatory, and anti-cancer activities. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
(2R)-3,3-dicyclopropyl-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEMMBQASVKSIF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)
![5-Chloro-6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2843504.png)
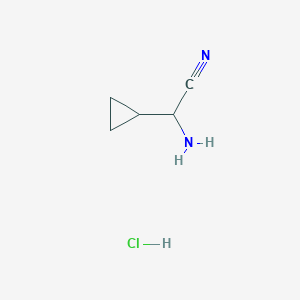
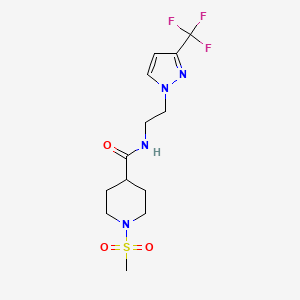
![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)
![1,1-Difluoro-8-azaspiro[4.5]decane](/img/structure/B2843512.png)
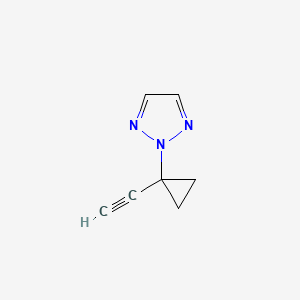
![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)
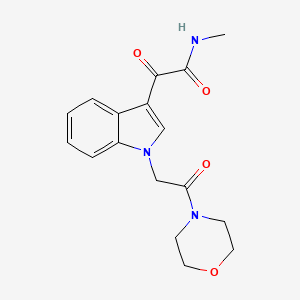
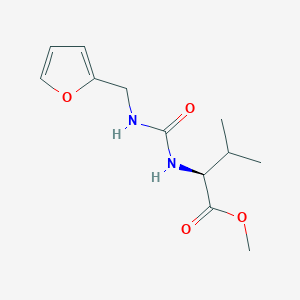
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2843518.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)
